

# A Spectroscopic Comparison of Methoxyphenyl Isothiocyanate Isomers: A Guide for Researchers

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## Compound of Interest

Compound Name: *3-Methoxyphenyl isothiocyanate*

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For researchers, scientists, and drug development professionals, a clear understanding of the spectroscopic characteristics of isomeric compounds is fundamental for unambiguous identification and characterization. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-methoxyphenyl isothiocyanate, **3-methoxyphenyl isothiocyanate**, and 4-methoxyphenyl isothiocyanate, supported by experimental data.

This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided to facilitate the replication and verification of these findings.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three methoxyphenyl isothiocyanate isomers. These values have been compiled from various sources and provide a basis for distinguishing between the isomers.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

| Isomer                         | Chemical Shift ( $\delta$ ) ppm  |
|--------------------------------|--|
| 2-Methoxyphenyl Isothiocyanate | 7.25–7.30 (m, 1H, ArH), 7.13–7.16 (m, 1H, ArH), 6.90–6.96 (m, 2H, ArH), 3.94 (s, 3H, OCH <sub>3</sub> )[1] |
| 3-Methoxyphenyl Isothiocyanate | 7.29 (t, J=8.1 Hz, 1H), 6.85–6.81 (m, 3H), 3.82 (s, 3H)  |
| 4-Methoxyphenyl Isothiocyanate | 7.16 (d, J=8.6 Hz, 2H, ArH), 6.85 (d, J=8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH <sub>3</sub> )[1]               |

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>)**

| Isomer                         | Chemical Shift ( $\delta$ ) ppm                          |
|--------------------------------|--|
| 2-Methoxyphenyl Isothiocyanate | 155.6, 137.9, 129.3, 125.8, 121.1, 119.3, 112.5, 56.4[1] |
| 3-Methoxyphenyl Isothiocyanate | 160.1, 132.5, 130.3, 121.5, 117.8, 115.1, 55.4           |
| 4-Methoxyphenyl Isothiocyanate | 158.6, 133.9, 127.0, 123.5, 114.8, 55.6[1]               |

**Table 3: Infrared (IR) Spectroscopic Data (Neat/KBr)**

| Isomer                         | Key Vibrational Frequencies (cm <sup>-1</sup> )                                     |
|--------------------------------|---|
| 2-Methoxyphenyl Isothiocyanate | ~2100 ( $\nu_{\text{as}}$ N=C=S)[2], 1023 ( $\nu_{\text{s}}$ O-CH <sub>3</sub> )[2] |
| 3-Methoxyphenyl Isothiocyanate | 2941, 2088, 1595, 1484, 1284, 1211, 1039, 775                                       |
| 4-Methoxyphenyl Isothiocyanate | 3022, 2092, 1603, 1504, 1463, 1297, 1034, 931, 828[1]                               |

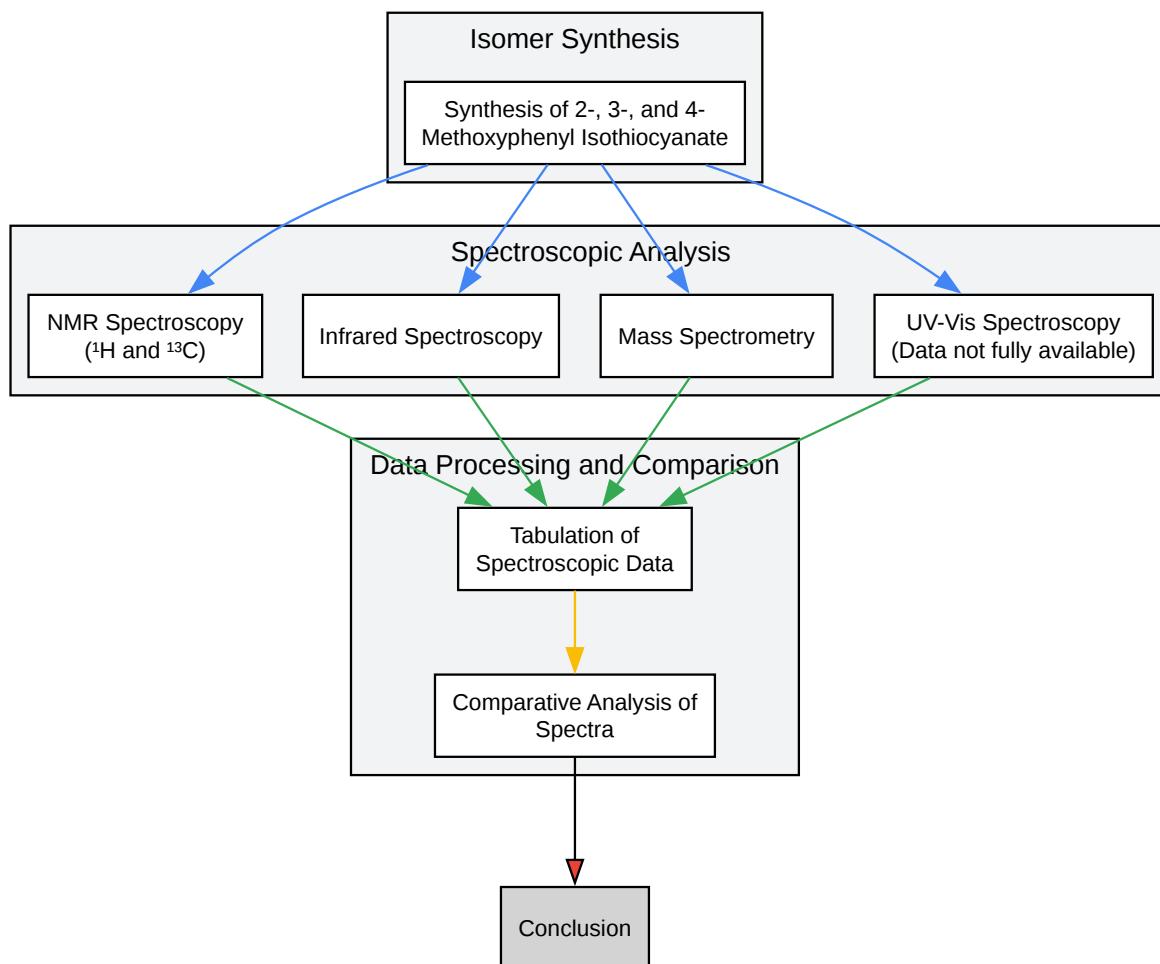
**Table 4: Mass Spectrometry (Electron Ionization) Data**

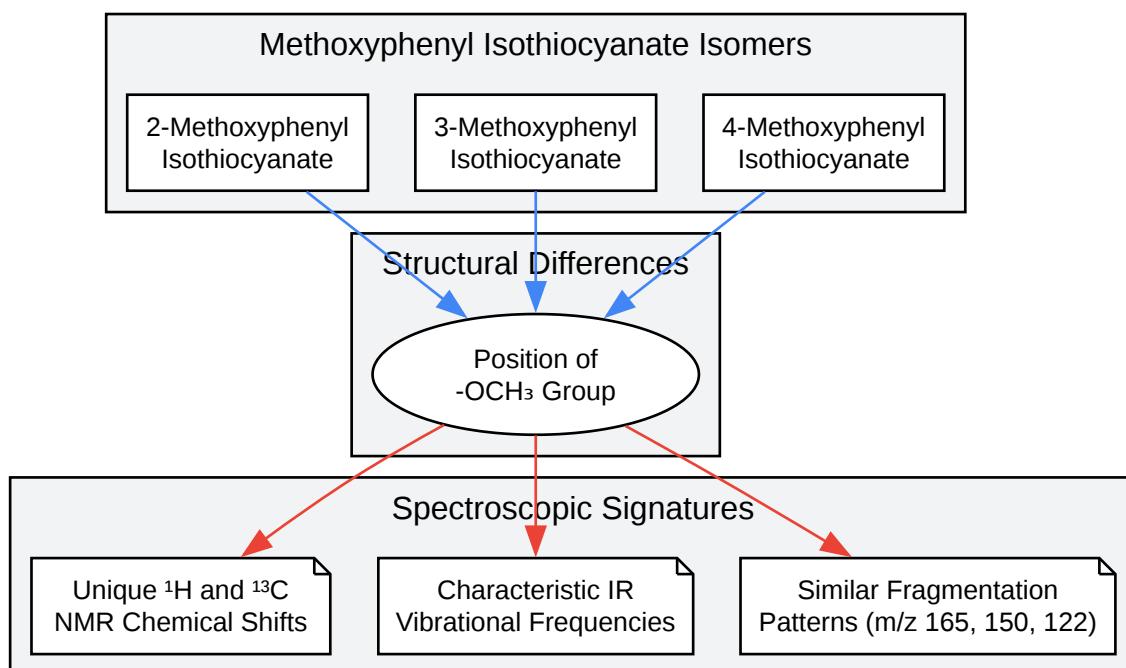
| Isomer                         | Key Fragment Ions (m/z)   |
|--------------------------------|---|
| 2-Methoxyphenyl Isothiocyanate | 165 (M <sup>+</sup> ), 150 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 122 ([M-CH <sub>3</sub> -CO] <sup>+</sup> )    |
| 3-Methoxyphenyl Isothiocyanate | 165 (M <sup>+</sup> ), 150 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 122 ([M-CH <sub>3</sub> -CO] <sup>+</sup> )    |
| 4-Methoxyphenyl Isothiocyanate | 165 (M <sup>+</sup> ), 150 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 122 ([M-CH <sub>3</sub> -CO] <sup>+</sup> )[3] |

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the methoxyphenyl isothiocyanate isomers.

## Workflow for Spectroscopic Comparison of Isomers





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